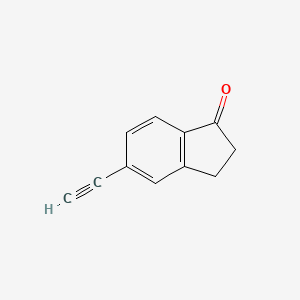![molecular formula C7H14N2O2S B3120308 2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine CAS No. 262276-97-1](/img/structure/B3120308.png)
2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine
概要
説明
. This compound is characterized by its unique structure, which includes a nitroethenyl group and a methylsulfanyl substituent, making it an interesting subject for scientific study.
準備方法
The synthesis of 2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine can be achieved through various synthetic routes. One common method involves the use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroethenyl group can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its potential therapeutic effects, particularly in the development of new drugs. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The nitroethenyl group is known to participate in various biochemical reactions, potentially affecting cellular processes. The methylsulfanyl substituent may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
類似化合物との比較
2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine can be compared with other similar compounds, such as N-methyl-2-phenylpropan-1-amine and 2-phenylpropan-1-amine . These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties. The presence of the nitroethenyl and methylsulfanyl groups in this compound makes it unique and potentially more versatile in its applications .
特性
IUPAC Name |
2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-6(2)4-8-7(12-3)5-9(10)11/h5-6,8H,4H2,1-3H3/b7-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLMFCRBKTZDCX-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=C[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN/C(=C/[N+](=O)[O-])/SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


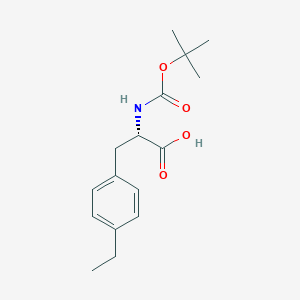




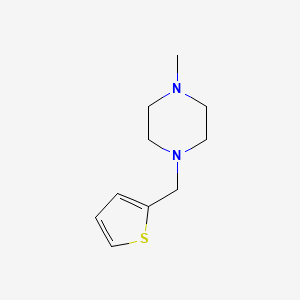

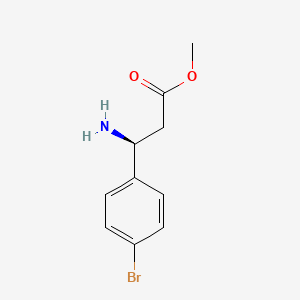
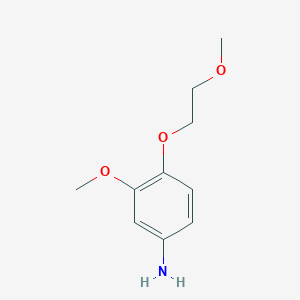
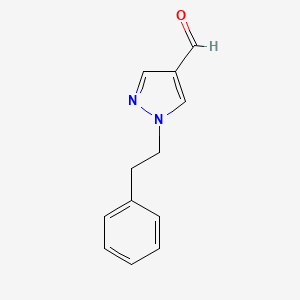
![4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B3120305.png)
